molecular formula C16H16FN3O2S2 B2550387 4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034235-78-2

4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2550387
CAS No.: 2034235-78-2
M. Wt: 365.44
InChI Key: XRFGOODQAREJHY-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is an organic compound that falls under the category of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis starts with the sulfonation of 4-fluoro-2-methylbenzenamine with chlorosulfonic acid, leading to 4-fluoro-2-methylbenzenesulfonamide.

  • Pyrazole Introduction: : The intermediate product reacts with 2-bromoethyl thiophene to form the pyrazole derivative through nucleophilic substitution.

  • Final Coupling: : The final step involves a coupling reaction between the pyrazole derivative and the sulfonamide intermediate under specific conditions, often catalyzed by a base like potassium carbonate.

Industrial Production Methods

Industrial-scale production may involve streamlined processes incorporating continuous flow techniques to optimize yield and reduce reaction times. Utilization of automated reactors can ensure consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : It can undergo oxidative processes, particularly at the thiophene ring, resulting in sulfoxide or sulfone derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine under hydrogenation conditions.

  • Substitution: : Electrophilic and nucleophilic aromatic substitution reactions can occur at the benzene ring, especially at the position para to the sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide as oxidizing agents.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Use of alkyl halides and strong bases like sodium hydride for nucleophilic substitution.

Major Products Formed from These Reactions

  • Oxidative Products: : Sulfoxides or sulfones.

  • Reductive Products: : Corresponding amines.

  • Substitution Products: : Various substituted aromatic compounds.

Scientific Research Applications

4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is utilized in:

  • Chemistry: : As a precursor in the synthesis of more complex molecules.

  • Biology: : Investigated for its role as an enzyme inhibitor.

  • Medicine: : Potential therapeutic applications in the treatment of inflammatory diseases.

  • Industry: : Component in the development of specialty polymers and dyes.

Mechanism of Action

The compound's effects are primarily due to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, enabling it to bind to active sites and inhibit enzymatic activity. Additionally, the pyrazole ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Compared to other benzenesulfonamides, its distinct substitution pattern (fluoro, methyl, thiophene-pyrazole) endows it with unique chemical reactivity and biological activity. Similar compounds include:

  • 4-chloro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

  • 4-fluoro-2-methyl-N-(2-(3-(furanyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

These compounds share core structural motifs but differ in their substituents, leading to variations in their properties and applications. The unique combination of fluorine and thiophene in our compound enhances its potential utility in a broad range of applications.

Voilà—a deep dive into the world of 4-fluoro-2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide! Anything else you're curious about?

Properties

IUPAC Name

4-fluoro-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S2/c1-12-10-14(17)2-3-16(12)24(21,22)18-6-8-20-7-4-15(19-20)13-5-9-23-11-13/h2-5,7,9-11,18H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFGOODQAREJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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